tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13815277
InChI: InChI=1S/C21H34BN3O4/c1-15-16(22-28-20(5,6)21(7,8)29-22)9-10-17(23-15)24-11-13-25(14-12-24)18(26)27-19(2,3)4/h9-10H,11-14H2,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C
Molecular Formula: C21H34BN3O4
Molecular Weight: 403.3 g/mol

tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13815277

Molecular Formula: C21H34BN3O4

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C21H34BN3O4
Molecular Weight 403.3 g/mol
IUPAC Name tert-butyl 4-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H34BN3O4/c1-15-16(22-28-20(5,6)21(7,8)29-22)9-10-17(23-15)24-11-13-25(14-12-24)18(26)27-19(2,3)4/h9-10H,11-14H2,1-8H3
Standard InChI Key QWZVRXWTKLDDTM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₂₄H₃₈BN₃O₄, with a molecular weight of 443.39 g/mol . Its structure comprises three distinct moieties:

  • Piperazine backbone: The Boc group at the 1-position protects the secondary amine, enhancing stability during synthetic manipulations .

  • Pyridine ring: A methyl group at the 6-position and a boronic ester at the 5-position enable regioselective functionalization .

  • Pinacol boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group facilitates Suzuki-Miyaura cross-coupling reactions .

Key Physical Properties:

PropertyValueSource
Melting Point165–169°C
Boiling Point515.9±50.0°C (Predicted)
Density1.14±0.1 g/cm³ (Predicted)
SolubilityLow in water; soluble in THF, DCM

The compound’s ¹H NMR spectrum (DMSO-d₆) displays characteristic peaks: δ 8.40 (s, pyridine-H), 3.81–3.74 (m, piperazine-H), and 1.43 (s, Boc-H) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the pyridine and piperazine rings:

Step 1: Piperazine Protection
Piperazine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in toluene at 80–90°C, yielding tert-butyl piperazine-1-carboxylate .

Step 2: Pyridine Functionalization
A halogenated pyridine (e.g., 5-bromo-2-chloro-6-methylpyridine) undergoes nucleophilic aromatic substitution (SNAr) with Boc-piperazine. Cyclohexyl magnesium chloride is often used to enhance nucleophilicity, achieving yields >70% .

Step 3: Boronic Ester Installation
The bromine substituent is replaced via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., PdCl₂(dppf)), yielding the final product .

Optimization Strategies

  • Catalyst Selection: PdCl₂(PPh₃)₂ or Pd(OAc)₂ with XPhos ligand improves coupling efficiency .

  • Solvent Systems: 1,4-Dioxane/water mixtures enhance reaction homogeneity .

  • Temperature: Reactions proceed optimally at 90–110°C under inert atmospheres .

Applications in Medicinal Chemistry

Cross-Coupling Reactions

The boronic ester moiety enables Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical in kinase inhibitors (e.g., crizotinib analogs) . For example:
Compound+Ar-XPd catalystAr-Pyridine-Piperazine-Boc\text{Compound} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Pyridine-Piperazine-Boc}

Drug Intermediate Synthesis

The compound serves as a precursor for:

  • Anticancer agents: Piperazine-pyridine hybrids target CDK4/6 and EGFR kinases .

  • Antimicrobials: Structural analogs inhibit bacterial DNA gyrase.

Case Studies

  • Crizotinib Synthesis: A related boronic ester intermediate was coupled with 2-chloro-5-iodopyrimidine to form the anticancer drug crizotinib .

  • Kinase Inhibitor Development: Boc deprotection yields free piperazine, which is alkylated or acylated to modulate target affinity .

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